molecular formula C10H10O B3099503 1-Methoxy-4-(prop-2-YN-1-YL)benzene CAS No. 13540-76-6

1-Methoxy-4-(prop-2-YN-1-YL)benzene

Cat. No.: B3099503
CAS No.: 13540-76-6
M. Wt: 146.19 g/mol
InChI Key: FTVOPYIWXFTNOS-UHFFFAOYSA-N
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Description

Scientific Research Applications

1-Methoxy-4-(prop-2-YN-1-YL)benzene has several applications in scientific research:

Safety and Hazards

According to Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . The precautionary statements include P264 - P270 - P301 + P312 - P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(prop-2-YN-1-YL)benzene can be synthesized through the alkylation of phenols with propargyl bromide or 1-bromo-2-butyne. A typical synthetic route involves dissolving 1 equivalent of phenol in dry dimethylformamide (DMF), followed by the addition of 1.2 equivalents of cesium carbonate (Cs2CO3). After 15 minutes, 1.3 equivalents of propargyl bromide are added at ambient temperature. The reaction is monitored by thin-layer chromatography (TLC) and, upon completion, the mixture is diluted with ether and washed with brine to remove DMF. The product is isolated after solvent evaporation without requiring further purification .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(prop-2-YN-1-YL)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The methoxy and prop-2-yn-1-yl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(prop-2-YN-1-YL)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the alkyne group can undergo addition reactions. These interactions can influence the compound’s reactivity and biological activity. Specific molecular pathways and targets are still under investigation and may vary depending on the application .

Comparison with Similar Compounds

  • 1-Methoxy-4-(1-propyn-1-yl)benzene
  • 1-Methoxy-4-(1-propenyl)benzene
  • 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide

Comparison: 1-Methoxy-4-(prop-2-YN-1-YL)benzene is unique due to the presence of both a methoxy group and a prop-2-yn-1-yl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, 1-Methoxy-4-(1-propyn-1-yl)benzene lacks the oxygen atom in the alkyne substituent, which can affect its reactivity and applications .

Properties

IUPAC Name

1-methoxy-4-prop-2-ynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-4-9-5-7-10(11-2)8-6-9/h1,5-8H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVOPYIWXFTNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of Compound 75 (478 mg, 1.56 mmol) in THF (6 ml) was added n-BuLi (1.94 ml, 3.28 mmol), at -78° C. under N2, then warmed up to 0° C., and stirred for 5 h. The mixture was quenched by the addition of NH4Cl aq., and extracted with Et2O. The combined organic layers were dried over MgSO4, filtered, and concentrated. This was purified by SiO2 chromatography to give Compound 76 (213 mg, 94%) as a colorless oil.
Name
Compound 75
Quantity
478 mg
Type
reactant
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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